[4-(2-Chlorobenzyl)piperazin-1-yl](1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
Description
This compound features a piperazine moiety substituted with a 2-chlorobenzyl group at the N4 position, linked via a methanone bridge to a 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole core. Its molecular formula is C₂₁H₂₄ClN₅O, with a molecular weight of 397.91 g/mol (inferred from analogs in ).
Properties
Molecular Formula |
C20H25ClN4O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25ClN4O/c21-17-8-5-4-6-15(17)14-24-10-12-25(13-11-24)20(26)19-16-7-2-1-3-9-18(16)22-23-19/h4-6,8H,1-3,7,9-14H2,(H,22,23) |
InChI Key |
KFEJSSAEAWXBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Cyclization to Form Hexahydrocyclohepta[c]pyrazole: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives to form the hexahydrocyclohepta[c]pyrazole moiety.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the hexahydrocyclohepta[c]pyrazole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that compounds similar to 4-(2-Chlorobenzyl)piperazin-1-ylmethanone often exhibit significant biological activities. These include:
- Antimicrobial Activity : Piperazine derivatives are frequently evaluated for their antibacterial and antifungal properties. A study showed that similar piperazine compounds demonstrated considerable activity against various microbial strains .
- Antitumor Activity : The compound's structural components suggest potential efficacy against cancer. Research on related pyrazole derivatives has shown promising results in inhibiting tumor growth in human cancer cell lines such as MCF-7 and HCT-116 .
Antimicrobial Studies
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activities. The results indicated that these compounds were effective against both bacterial and fungal strains, suggesting a similar potential for the target compound .
Antitumor Evaluations
In another investigation focused on piperazine derivatives, several compounds were tested against human cancer cell lines. The findings revealed that specific structural modifications could enhance antitumor effectiveness. For instance, compounds with a piperazine ring exhibited significant cytotoxicity against various cancer cells .
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine-Benzyl Moiety
Compound 12 : (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone
- Substituents : 3-Methoxy-4-nitrophenyl (electron-withdrawing nitro and electron-donating methoxy).
- Physical State : Yellow amorphous solid (mp 185–187°C).
- Key Difference : Nitro group enhances reactivity but may reduce bioavailability compared to chloro substituents .
Compound 19 : 1-(2,4-Dichlorobenzyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
- Substituents : 2,4-Dichlorobenzyl and carboxylic acid.
- Synthesis : Uses NaH/DMF for alkylation of the pyrazole core with dichlorobenzyl chloride.
Methoxy Analog : 4-(2-Methoxyphenyl)piperazin-1-ylmethanone
- Substituents : 2-Methoxyphenyl (electron-donating).
- Molecular Weight : 354.45 g/mol.
Core Structure Modifications
Compound Y205-3394 : 4-(2-Phenylethyl)piperazin-1-ylmethanone
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(2-Chlorobenzyl)piperazin-1-ylmethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound consists of a piperazine moiety linked to a hexahydrocyclohepta[c]pyrazole structure with a chlorobenzyl substituent. The chemical formula is and it has a molecular weight of approximately 335.87 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds containing piperazine rings have been shown to induce tumor regression in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.
- Neurotransmitter Modulation : The piperazine scaffold is frequently associated with modulation of serotonin and dopamine receptors, which may contribute to antidepressant and anxiolytic effects.
Biological Activity Data
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the antitumor properties of similar compounds, it was found that derivatives with piperazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : Another study focused on the interaction of piperazine derivatives with serotonin receptors. Compounds were tested for their binding affinity against 5-HT_1A and 5-HT_2A receptors. The results indicated that the chlorobenzyl substitution enhances receptor binding affinity significantly compared to non-substituted analogs .
- Tyrosinase Inhibition : The compound's structural analogs have been evaluated as tyrosinase inhibitors. One study reported that certain piperazine derivatives showed competitive inhibition towards tyrosinase from Agaricus bisporus, with IC50 values in the low micromolar range. This suggests potential applications in treating hyperpigmentation disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
